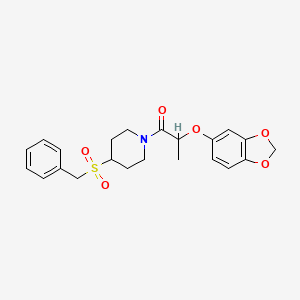
2-(2H-1,3-benzodioxol-5-yloxy)-1-(4-phenylmethanesulfonylpiperidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2H-1,3-benzodioxol-5-yloxy)-1-(4-phenylmethanesulfonylpiperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C22H25NO6S and its molecular weight is 431.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Metabolic Pathways in Antidepressant Development
- Oxidative Metabolism in Antidepressants : A study by (Hvenegaard et al., 2012) investigated the metabolism of Lu AA21004, an antidepressant, and found that it is metabolized into various compounds, including a benzylic alcohol that is further oxidized to benzoic acid. This research contributes to understanding the metabolic pathways of novel antidepressants.
Dual Receptor Antagonism and Serotonin Reuptake Inhibition
- Advances in Antidepressant Compounds : A series of compounds with potent dual 5-HT(1A) receptor antagonism and serotonin reuptake inhibition were identified, as described by (Takeuchi et al., 2003). These compounds, including 1-aryloxy-3-piperidinylpropan-2-ols, show potential in developing new antidepressants beyond SSRIs (Selective Serotonin Reuptake Inhibitors).
Synthesis and Pharmacological Properties in Gastrointestinal Treatments
- Benzamide Derivatives as Serotonin Receptor Agonists : The study by (Sonda et al., 2004) highlights the synthesis of benzamide derivatives, including benzylsulfonyl derivatives, which have shown potential as selective serotonin 4 receptor agonists. This has implications for developing treatments for gastrointestinal disorders.
Antioxidant and Anticholinesterase Activities
- Biological Activities of Sulfonyl Hydrazones : A study by (Karaman et al., 2016) focuses on the synthesis of sulfonyl hydrazones with piperidine derivatives. These compounds were evaluated for antioxidant capacity and anticholinesterase activity, demonstrating potential medicinal applications.
Antibacterial Properties in Agricultural Pathogens
- Antimicrobial Activity Against Plant Pathogens : The research by (Vinaya et al., 2009) on 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives highlights their significant antimicrobial activities against bacterial and fungal pathogens of tomato plants, suggesting agricultural applications.
Neuropharmacological Potential in CNS Disorders
- 5-HT7 Receptor Antagonists with Psychotropic Properties : (Zajdel et al., 2015) explored arylsulfonamide derivatives of (aryloxy)ethylpiperidines as highly potent 5-HT7 receptor antagonists. Their findings highlight the potential of these compounds in developing treatments for central nervous system disorders.
Synthesis and Antibacterial Evaluation
- N-Substituted Derivatives for Antibacterial Study : A study by (Patel & Agravat, 2007) synthesized various N-substituted derivatives, showing moderate to significant antibacterial activities. This indicates potential applications in developing new antibacterial agents.
Efficient Chemical Synthesis Techniques
- Oxidation of Primary Alcohols to Aldehydes : Research by (Einhorn et al., 1996) demonstrated an efficient method for oxidizing primary alcohols to aldehydes, important in various synthetic processes in medicinal chemistry.
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-1-(4-benzylsulfonylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6S/c1-16(29-18-7-8-20-21(13-18)28-15-27-20)22(24)23-11-9-19(10-12-23)30(25,26)14-17-5-3-2-4-6-17/h2-8,13,16,19H,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQXWZJALRATTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)S(=O)(=O)CC2=CC=CC=C2)OC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]but-2-enamide](/img/structure/B2498611.png)
![N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide](/img/structure/B2498613.png)

![2,5-dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2498617.png)
![3-(4-ethoxyphenyl)-8-fluoro-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2498618.png)
![ethyl 3-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamido]benzoate](/img/structure/B2498619.png)
![ethyl 7-(2-methylpropyl)-6-(3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2498621.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide](/img/structure/B2498623.png)
![2-(2-Chloro-6-fluorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]acetamide](/img/structure/B2498624.png)
amine](/img/structure/B2498625.png)
![(2E)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2498626.png)
![N-isopropyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2498628.png)
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2498631.png)
